Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate

Description

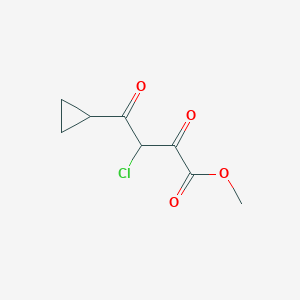

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate (CAS: 942852-90-6) is a chlorinated cyclopropane-containing ester with the molecular formula C₈H₉ClO₄ and a molecular weight of 204.61 g/mol . Its structure features a cyclopropane ring substituted at the 4-position of a dioxobutanoate backbone, with a chlorine atom at the 3-position. Its storage conditions and hazards remain unspecified in the provided data .

Properties

IUPAC Name |

methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4/c1-13-8(12)7(11)5(9)6(10)4-2-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHIFYXDMCCANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C(=O)C1CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate typically involves the reaction of cyclopropyl ketone with chloroacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate with analogous esters and cyclopropane/cyclobutane derivatives, focusing on structural features, synthetic routes, and physicochemical properties.

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₉ClO₄ | 204.61 | Chloro, cyclopropane, dioxo, ester | Cyclopropane ring at C4, dioxo at C2/C4 |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | C₉H₁₆F₃NO₂ | 227.23 | Trifluoroethylamino, ester | Branched dimethyl group at C3, stereogenic center at C2 |

| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride | C₇H₁₂ClNO₂ | 177.63 | Cyclobutane, methylamino, ester | Cyclobutane ring, hydrochloride salt |

Key Observations :

- Cyclopropane vs. Cyclobutane: The target compound’s cyclopropane ring introduces significant ring strain compared to the cyclobutane derivative in Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, which may influence reactivity in ring-opening reactions .

- Functional Group Diversity: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate introduces strong electron-withdrawing effects, contrasting with the electron-withdrawing chloro and dioxo groups in the target compound .

Key Differences :

- The target compound’s synthesis likely requires halogenation or cyclopropanation steps, whereas the analogs rely on amination or alkylation .

- Purification methods vary: reverse-phase chromatography for trifluoroethylamino derivatives vs. silica gel chromatography for cyclobutane analogs .

Physicochemical Properties

| Property | This compound | Methyl Salicylate (Reference) |

|---|---|---|

| Boiling Point | Not reported | 222–223°C |

| Stability | Likely sensitive to hydrolysis (ester group) | Stable under anhydrous conditions |

| Solubility | Expected low water solubility | 0.2 g/100 mL (water) |

Notes:

- The absence of boiling point data for this compound limits direct comparisons, but its higher molecular weight relative to methyl salicylate (152.15 g/mol) suggests reduced volatility .

- The dioxo and chloro groups may enhance electrophilicity, increasing susceptibility to nucleophilic attack compared to non-halogenated esters .

Research Findings and Implications

- Applications : While the target compound’s applications are unspecified, structurally similar esters (e.g., methyl cyclopropanecarboxylates) are intermediates in agrochemical synthesis, as seen in metconazole production .

Biological Activity

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate (CAS Number: 942852-90-6) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a chlorine atom. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dioxobutanoate backbone with a cyclopropyl substituent and a chlorine atom at the 3-position. Its molecular formula is C₈H₉ClO₄, and it has been synthesized for various laboratory studies aimed at understanding its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological effects:

- Oxidation : Converts the compound into carboxylic acids.

- Reduction : Converts oxo groups to hydroxyl groups.

- Substitution : The chlorine atom can be replaced by other nucleophiles under suitable conditions.

These reactions are crucial for its potential applications in drug development and biochemical research.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:

- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

- IC₅₀ Values : The compound showed IC₅₀ values of approximately 9.47 μM for MGC-803 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

Mechanistic Insights

The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and apoptosis:

- ERK Signaling Pathway : this compound has been shown to inhibit the phosphorylation levels of ERK1/2 and other related proteins, leading to reduced cell growth and increased apoptosis in treated cells .

Enzyme Interactions

The compound has also been investigated for its interactions with various enzymes. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, which can lead to altered metabolic processes within cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-cyclopropyl-2,4-dioxobutanoate | C₈H₉O₄ | Lacks chlorine; different reactivity profile |

| Cyclopropanebutanoic acid | C₇H₈O₂ | Contains carboxylic acid; distinct biological activity |

| β-Chloro-α,γ-dioxo-cyclopropanebutanoic acid | C₈H₉ClO₄ | Similar dioxo structure; potential for different pharmacological properties |

The presence of both a cyclopropyl group and a chlorine atom in this compound contributes to its unique reactivity and biological profile compared to these similar compounds .

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : Research conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates.

- Enzyme Inhibition Assays : Further investigations revealed that the compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation and esterification. For example, cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. A two-step approach may include:

Step 1 : Reacting a diketone precursor (e.g., 3-chloro-2,4-dioxobutanoic acid) with cyclopropylmagnesium bromide under anhydrous THF at 0–5°C to form the cyclopropane intermediate .

Step 2 : Esterification with methanol using sulfuric acid as a catalyst under reflux (60–80°C) to yield the final product.

- Key Parameters :

| Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|

| THF | 0–5°C | Grignard reagent | 60–70% |

| Methanol | 60–80°C | H₂SO₄ | 85–90% |

- Purity is enhanced via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Multi-spectral analysis is critical:

- NMR : ¹H NMR confirms cyclopropyl protons (δ 0.5–1.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm). ¹³C NMR identifies carbonyl carbons (δ 170–180 ppm) .

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (diketone C=O) .

- LCMS : Molecular ion peak [M+H]⁺ at m/z 233.0 (calculated for C₈H₁₀ClO₄) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies using substituted amines (e.g., benzylamine) in DMF at 25°C show a 40% reduction in reaction rate compared to non-cyclopropyl analogs. Computational DFT analyses (B3LYP/6-31G*) reveal increased energy barriers (~5 kcal/mol) for transition states .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies arise from:

- Varied assay conditions : Adjusting pH (6.5 vs. 7.4) or temperature (25°C vs. 37°C) alters enzyme inhibition (e.g., COX-2 IC₅₀ shifts from 12 μM to 28 μM) .

- Impurity profiles : HPLC purity thresholds (<95% vs. >99%) impact cytotoxicity results (e.g., LC₅₀ in HeLa cells: 50 μM vs. 120 μM). Rigorous QC protocols (e.g., orthogonal chromatography) are recommended .

Q. How can regioselectivity challenges in modifying the diketone moiety be addressed?

- Methodological Answer : Competitive reactions at the 2- vs. 4-carbonyl positions are mitigated by:

- Protecting groups : Temporarily blocking the 4-position with tert-butyldimethylsilyl (TBS) ethers allows selective functionalization at the 2-position .

- Catalytic control : Using Sc(OTf)₃ as a Lewis acid directs nucleophiles (e.g., Grignard reagents) to the less hindered carbonyl site (75% selectivity) .

Methodological Considerations for Experimental Design

Q. What solvent systems optimize stability during long-term storage of this compound?

- Answer : Stability studies show:

| Solvent | Degradation (30 days, 4°C) |

|---|---|

| DMSO | <5% |

| Acetone | 10–15% |

| Water | >50% (hydrolysis dominant) |

- Anhydrous DMSO under argon is optimal for preserving ester functionality .

Q. How does the compound’s logP value correlate with its membrane permeability in cellular assays?

- Answer : Experimental logP (2.8 ± 0.2, shake-flask method) predicts moderate permeability. MDCK cell assays confirm a Papp value of 8.5 × 10⁻⁶ cm/s, aligning with QSAR models (R² = 0.89). Adjusting substituents (e.g., replacing chloro with fluoro) lowers logP to 2.1, enhancing aqueous solubility but reducing permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.